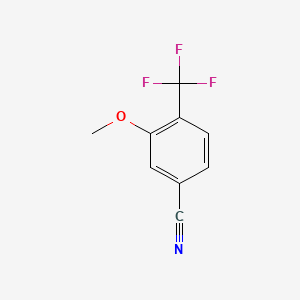

3-Methoxy-4-(trifluoromethyl)benzonitrile

Beschreibung

Contextual Significance of Substituted Benzonitriles in Organic Chemistry

Substituted benzonitriles are a class of organic compounds that have long been recognized for their versatility in chemical synthesis. The benzonitrile (B105546) unit, consisting of a cyano group attached to a benzene (B151609) ring, serves as a valuable precursor for a multitude of other functional groups. The nitrile group can be readily transformed into amines, amides, carboxylic acids, and ketones, making benzonitrile derivatives essential building blocks in the construction of more complex molecular architectures.

Their utility spans various sectors of the chemical industry. In pharmaceutical development, the benzonitrile moiety is a common feature in the structure of many active pharmaceutical ingredients (APIs). Furthermore, in the realm of materials science, these compounds are utilized in the synthesis of advanced materials, including liquid crystals and specialized polymers. The agrochemical industry also relies on substituted benzonitriles for the development of novel herbicides and pesticides.

Strategic Importance of Methoxy (B1213986) and Trifluoromethyl Functionalities in Aromatic Systems

The functional properties of an aromatic compound are significantly influenced by its substituents. The methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups, when present in an aromatic system like that of 3-Methoxy-4-(trifluoromethyl)benzonitrile, play crucial strategic roles, particularly in the context of medicinal chemistry and drug design.

The trifluoromethyl group , on the other hand, is a powerful electron-withdrawing group that offers several advantages in drug design mdpi.com. Its incorporation into a molecule can significantly increase its lipophilicity, which can enhance membrane permeability and cellular uptake mdpi.com. Moreover, the C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate. This group can also modulate the acidity or basicity of nearby functional groups and engage in favorable interactions with biological targets, leading to improved binding affinity and efficacy mdpi.com.

The combination of a methoxy and a trifluoromethyl group on a benzonitrile scaffold, as seen in this compound, results in a molecule with a unique electronic and steric profile, making it an attractive starting material for the synthesis of novel compounds with tailored properties.

Foundational Research Areas for this compound Studies

The unique structural features of this compound make it a valuable intermediate in several key areas of advanced chemical research. One of the most notable applications of this compound is in the synthesis of novel pyridine and pyrimidine derivatives that act as antagonists for the metabotropic glutamate receptor 2 (mGluR2) google.com.

Detailed Research Findings:

Metabotropic glutamate receptors are involved in the modulation of synaptic transmission and neuronal excitability, and mGluR2, in particular, has been identified as a promising therapeutic target for the treatment of central nervous system (CNS) disorders, including anxiety and schizophrenia nih.govnih.gov. The development of selective mGluR2 antagonists is therefore an active area of research.

Patented research outlines the synthesis of novel pyridine and pyrimidine derivatives with mGluR2 antagonist activity, for which this compound can serve as a key precursor google.com. The general synthetic strategy involves the conversion of the nitrile group into a reactive intermediate that can then be used to construct the desired heterocyclic ring system. The presence of the methoxy and trifluoromethyl groups on the benzonitrile starting material is crucial for tuning the electronic properties and metabolic stability of the final antagonist molecules, potentially leading to improved efficacy and pharmacokinetic profiles google.com.

The research in this area underscores the importance of this compound as a foundational building block for the discovery of new therapeutic agents for challenging neurological and psychiatric conditions. Its application facilitates the exploration of novel chemical space in the quest for more effective and selective modulators of mGluR2.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxy-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASUCJMIPAXDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methoxy 4 Trifluoromethyl Benzonitrile and Analogues

Approaches to the Introduction of the Benzonitrile (B105546) Moiety

The nitrile functional group is a versatile component in organic synthesis, serving as a precursor to amines, amides, and carboxylic acids. numberanalytics.com Its incorporation into an aromatic system can be achieved through several reliable methods.

One of the most common and well-established methods for synthesizing aromatic nitriles is through the transition-metal-catalyzed cyanation of aryl halides. This approach offers a direct route to benzonitriles from readily available halogenated starting materials.

Palladium-catalyzed cross-coupling reactions are particularly prevalent in this field. rsc.org These reactions typically involve an aryl bromide or chloride, a cyanide source, and a palladium catalyst, often supported by a ligand. Various cyanide sources can be employed, ranging from toxic traditional reagents like sodium or potassium cyanide to less hazardous alternatives. google.com Modern methodologies often favor the use of potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic, stable, and cost-effective cyanide source. google.comgoogle.comorganic-chemistry.org

The choice of catalyst and ligands is crucial for reaction efficiency. For instance, the combination of palladium acetate (B1210297) (Pd(OAc)₂) with ligands like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) has been shown to effectively catalyze the cyanation of 4-trifluoromethyl chlorobenzene. google.com Nickel-based catalytic systems, such as those using NiCl₂·6H₂O with dppf ligands, have also been developed for the cyanation of aryl chlorides using zinc cyanide (Zn(CN)₂). organic-chemistry.org The Rosenmund-von Braun reaction, a more traditional method, utilizes stoichiometric copper(I) cyanide at high temperatures. google.com

These methods are applicable to a wide range of substrates, including those with electron-withdrawing groups like the trifluoromethyl group, making them suitable for synthesizing analogues of 3-Methoxy-4-(trifluoromethyl)benzonitrile. For example, a patent describes the synthesis of 3-fluoro-4-(trifluoromethyl)benzonitrile (B57205) by reacting 3-fluoro-4-(trifluoromethyl)bromobenzene with a cyanide source. google.com

| Catalyst System | Cyanide Source | Substrate Type | Reference |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂) | K₄[Fe(CN)₆], NaCN, Zn(CN)₂ | Aryl Bromides, Chlorides, Iodides | rsc.orggoogle.comgoogle.comorganic-chemistry.org |

| Nickel (e.g., NiCl₂/dppf) | Zn(CN)₂ | Aryl Chlorides, Bromides, Iodides | organic-chemistry.org |

| Copper (e.g., CuCN) | CuCN | Aryl Bromides, Iodides | google.com |

Beyond halogen substitution, the benzonitrile moiety can be installed by transforming other functional groups already present on the aromatic ring.

The Sandmeyer reaction is a classic and powerful method for converting aromatic amines into nitriles. vaia.com The process involves the diazotization of a primary aromatic amine with a nitrite (B80452) source (e.g., sodium nitrite, isopentyl nitrite) to form a diazonium salt, which is then treated with a copper(I) cyanide catalyst to introduce the nitrile group. vaia.comnbinno.com This methodology is particularly useful for producing highly substituted benzonitriles. A specific synthesis of this compound has been reported starting from 2-amino-5-methoxy-4-trifluoromethyl-benzonitrile. The amino group is converted to the nitrile using isopentyl nitrite in DMF, yielding the target compound. chemicalbook.com

Other functional groups can also serve as precursors to nitriles. Aromatic aldehydes can be converted to nitriles in a one-pot reaction using reagents like trichloroisocyanuric acid in aqueous ammonia. organic-chemistry.org Secondary amides can be transformed into nitriles through treatment with trifluoromethanesulfonic anhydride (B1165640) and 2-fluoropyridine, which facilitates the elimination of the N-alkyl group. tcichemicals.com

| Precursor Group | Method | Key Reagents | Reference |

|---|---|---|---|

| Amine (-NH₂) | Sandmeyer Reaction | Isopentyl nitrite, CuCN | vaia.comnbinno.comchemicalbook.com |

| Aldehyde (-CHO) | Oxidation/Condensation | NH₂OH, TCCA, NH₃(aq) | organic-chemistry.org |

| Secondary Amide (-CONHR) | Dehydration/Elimination | Tf₂O, 2-Fluoropyridine | tcichemicals.com |

Trifluoromethylation Strategies in Aromatic Systems

The trifluoromethyl (CF₃) group is a crucial substituent in medicinal and materials chemistry due to its unique electronic properties and metabolic stability. princeton.edu Its introduction into aromatic systems can be accomplished through electrophilic, nucleophilic, or radical pathways.

Electrophilic trifluoromethylation involves reagents that deliver a "CF₃⁺" equivalent to an electron-rich aromatic ring. Although the concept of a positively charged CF₃ group seems counterintuitive, several stable and effective reagents have been developed for this purpose. beilstein-journals.orgnih.gov

Key classes of electrophilic trifluoromethylating reagents include:

S-(Trifluoromethyl)diarylsulfonium salts (Yagupolskii's reagents): These were among the first effective electrophilic CF₃ sources discovered. beilstein-journals.orgnih.gov

Chalcogenium salts (Umemoto's reagents): These reagents are widely used for the trifluoromethylation of a broad range of nucleophiles, including aromatic systems. beilstein-journals.orgnih.govbrynmawr.edu

Hypervalent iodine reagents (Togni's reagents): These are stable, easy-to-handle reagents that can trifluoromethylate various arenes and heteroarenes, sometimes requiring activation with a Lewis acid. beilstein-journals.orgbrynmawr.eduacs.orgtcichemicals.com

These methods are most effective for electron-rich aromatic substrates such as phenols, anilines, and certain heterocycles. nih.govacs.org

| Reagent Class | Example | Typical Substrates | Reference |

|---|---|---|---|

| Hypervalent Iodine | Togni's Reagents | Phenols, Pyrroles, Indoles, Arenes | brynmawr.eduacs.orgtcichemicals.com |

| Chalcogenium Salts | Umemoto's Reagents | Phenols, Pyrroles, Anilines | beilstein-journals.orgnih.govbrynmawr.edu |

| Sulfonium Salts | Yagupolskii's Reagents | Thiophenolates | beilstein-journals.orgnih.gov |

Nucleophilic trifluoromethylation is a versatile methodology that utilizes a "CF₃⁻" source to react with an electrophilic aromatic partner, typically an aryl halide or triflate. beilstein-journals.org The success of this approach is largely due to the availability of stable trifluoromethyl sources.

The most widely used reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often called the Ruppert-Prakash reagent. beilstein-journals.orgnih.govacs.org In the presence of a nucleophilic activator, such as a fluoride (B91410) salt, TMSCF₃ generates a trifluoromethyl anion equivalent that can participate in cross-coupling reactions. These reactions are typically catalyzed by copper or palladium complexes, which activate the Ar-X bond (where X is a halide or triflate). acs.orgorganic-chemistry.org The generation of a trifluoromethylcopper (B1248711) ([CuCF₃]) species is considered a key intermediate in many of these copper-mediated processes. nih.gov

Other nucleophilic sources include fluoroform (HCF₃), which can generate a CF₃ anion when treated with a very strong base. beilstein-journals.org

| CF₃ Source | Activator/Catalyst | Substrate Type | Reference |

|---|---|---|---|

| TMSCF₃ (Ruppert-Prakash Reagent) | Fluoride ion (e.g., TBAF), Cu or Pd catalyst | Aryl Iodides, Bromides, Triflates | beilstein-journals.orgacs.orgorganic-chemistry.org |

| CF₃CO₂K | Copper catalyst | Aryl/Heteroaryl Iodides | nih.gov |

| HCF₃ (Fluoroform) | Strong base (e.g., KHMDS) | Esters, Carbonyls | beilstein-journals.org |

Radical trifluoromethylation provides a complementary approach that is particularly valuable for the late-stage functionalization of complex molecules and unactivated aromatic systems. princeton.edu These methods involve the generation of a trifluoromethyl radical (•CF₃), which then adds to the aromatic ring.

Photoredox catalysis has emerged as a powerful tool for generating •CF₃ radicals under mild conditions. princeton.edu Using a photocatalyst (e.g., an iridium or ruthenium complex) and visible light, precursors like triflyl chloride (CF₃SO₂Cl) or sodium triflinate (CF₃SO₂Na, Langlois' reagent) can be reduced to generate the •CF₃ radical. princeton.eduacs.org This radical can then engage with a wide range of arenes and heteroarenes.

Other methods for generating •CF₃ radicals include using trifluoromethyl iodide (CF₃I) in the presence of an initiator system, such as Fe(II) compounds and H₂O₂. researchgate.net These radical processes often exhibit different regioselectivity compared to ionic pathways and are tolerant of many functional groups. princeton.edu

| •CF₃ Precursor | Initiation Method | Substrate Type | Reference |

|---|---|---|---|

| CF₃SO₂Cl | Photoredox Catalysis (Visible Light) | Arenes, Heteroarenes | princeton.edu |

| CF₃SO₂Na (Langlois' Reagent) | Photochemical (Ketone Initiator) | Arenes, Heteroarenes | acs.org |

| CF₃I | Fe(II) / H₂O₂ | Aromatic and Heteroaromatic compounds | researchgate.net |

Regioselective Installation of Methoxy (B1213986) and Trifluoromethyl Groups

The relative positioning of substituents on an aromatic ring is determined by the directing effects of the groups already present. In the synthesis of this compound, understanding the interplay between the methoxy and trifluoromethyl groups is critical for achieving the desired substitution pattern during electrophilic aromatic substitution reactions.

The methoxy group (-OCH₃) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution. vaia.comlibretexts.org This directing influence stems from its ability to donate electron density to the aromatic ring, thereby stabilizing the carbocation intermediate (arenium ion) formed during the reaction. jove.com

The methoxy group exerts two opposing electronic effects: a weak electron-withdrawing inductive effect due to the electronegativity of the oxygen atom, and a strong electron-donating resonance effect via the lone pairs on the oxygen atom. ualberta.ca The resonance effect, which involves the delocalization of oxygen's lone pairs into the ring's π-system, is dominant. vaia.com This donation of electron density is most pronounced at the ortho and para positions, making these sites significantly more nucleophilic and reactive toward incoming electrophiles. libretexts.org Consequently, electrophilic attack occurs preferentially at these positions. vaia.comjove.com While both ortho and para products are typically formed, the para product is often the major isomer due to reduced steric hindrance from the methoxy group. khanacademy.org

In stark contrast to the methoxy group, the trifluoromethyl group (-CF₃) is a strong deactivating group and a meta-director in electrophilic aromatic substitution. vaia.comvaia.comchegg.com Its influence is primarily governed by a powerful electron-withdrawing inductive effect, caused by the high electronegativity of the three fluorine atoms. vaia.com

This strong inductive withdrawal of electron density reduces the nucleophilicity of the entire benzene (B151609) ring, making it less reactive towards electrophiles. vaia.com The deactivating effect is most strongly felt at the ortho and para positions. If an electrophile were to attack at the ortho or para position, one of the resonance structures of the resulting arenium ion would place a positive charge on the carbon atom directly bonded to the electron-deficient -CF₃ group. vaia.comchegg.com This arrangement is highly energetically unfavorable. chegg.com By directing the incoming electrophile to the meta position, the formation of this destabilized intermediate is avoided, making the meta pathway the least deactivated and therefore the preferred route of reaction. vaia.comvaia.com

Novel Synthetic Transformations Involving Aryne Intermediates

Arynes are highly reactive intermediates derived from an aromatic ring through the removal of two adjacent substituents. wikipedia.org These species, particularly benzyne, have seen a resurgence in synthetic chemistry due to the development of mild generation methods, allowing for the construction of complex, 1,2-disubstituted aromatic systems that are often difficult to access through conventional means. wiley-vch.de

Modern methods for generating arynes in situ avoid the harsh conditions of early approaches, which often required strong bases like sodium amide. cbijournal.comtcichemicals.com Contemporary strategies include the fluoride-induced decomposition of o-(trimethylsilyl)aryl triflates (the Kobayashi method) and the hexadehydro-Diels–Alder (HDDA) reaction. wiley-vch.decbijournal.com

Due to their strained triple bond and low-lying LUMO, arynes are potent electrophiles and readily engage in a variety of transformations. wikipedia.org Their reactivity is dominated by two main pathways:

Nucleophilic Addition: Arynes are efficiently trapped by a wide range of nucleophiles, leading to the formation of 1,2-disubstituted benzene derivatives.

Pericyclic Reactions: They serve as powerful dienophiles or dipolarophiles in cycloaddition reactions, such as [4+2] and [2+2+2] cycloadditions, enabling the rapid assembly of polycyclic aromatic and heterocyclic frameworks. wiley-vch.deresearchgate.net

The application of aryne chemistry provides a convergent and modular approach to synthesizing analogues of this compound. By designing appropriately substituted aryne precursors, it is possible to introduce various functional groups through multicomponent coupling reactions, offering a powerful tool for library synthesis and the exploration of chemical space around this core structure. wikipedia.org

Chemo- and Regioselective Functionalization of Derivatives

The further elaboration of the this compound scaffold or its derivatives requires synthetic methods that can selectively target specific positions on the ring without disturbing the existing functional groups. Modern organic synthesis offers a toolkit of chemo- and regioselective reactions to achieve such precise modifications.

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing aromatic rings. In this approach, a directing group on the ring coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation at an adjacent ortho position. The resulting aryl-metal species can then be trapped with a wide variety of electrophiles. For a derivative of the target molecule, the methoxy group could potentially serve as a directing group to functionalize the C-2 position.

Transition metal-catalyzed C-H activation has emerged as another indispensable tool for the late-stage functionalization of complex molecules. These reactions utilize catalysts, often based on palladium, rhodium, or iridium, to selectively cleave a C-H bond and replace it with a new functional group. rsc.org The regioselectivity is typically controlled by a directing group within the substrate. For benzonitrile derivatives, the cyano group or other functionalities could potentially direct C-H activation to specific sites on the ring, enabling the introduction of new substituents with high precision.

Furthermore, specialized reagents can achieve selective transformations. For instance, the use of mixed magnesium and lithium amide bases, such as TMPMgCl·LiCl, has proven effective for the selective deprotonation and subsequent functionalization of highly functionalized aromatic and heterocyclic systems. researchgate.net These advanced methods are crucial for synthesizing novel derivatives with tailored electronic and biological properties for applications in materials science and medicinal chemistry. rsc.orgnih.gov

Electronic Structure and Reactivity Profiles

Influence of Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring, particularly towards electrophilic attack, is heavily influenced by the electron-donating and electron-withdrawing nature of the attached methoxy (B1213986) and trifluoromethyl groups.

Substituents on a benzene ring are broadly classified as either activating or deactivating towards electrophilic aromatic substitution. Activating groups increase the rate of reaction compared to unsubstituted benzene by donating electron density to the ring, making it more nucleophilic. Conversely, deactivating groups withdraw electron density, rendering the ring less nucleophilic and slowing the reaction rate. lumenlearning.comlibretexts.org

The methoxy group (-OCH₃) is a potent activating group. minia.edu.eg The oxygen atom, although electronegative, possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance, significantly increasing the ring's electron density. chemistrysteps.com In contrast, the trifluoromethyl group (-CF₃) is a strongly deactivating group. libretexts.org This is due to the powerful inductive effect of the three highly electronegative fluorine atoms, which strongly pull electron density away from the aromatic ring through the carbon-carbon sigma bond. vanderbilt.edu

The nitrile group (-CN) also functions as a deactivating, electron-withdrawing group through both inductive and resonance effects. libretexts.org In 3-Methoxy-4-(trifluoromethyl)benzonitrile, the aromatic ring is therefore subject to the competing influences of one strong activating group and two strong deactivating groups.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

|---|---|---|---|

| Methoxy (-OCH₃) | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Strongly Activating |

| Trifluoromethyl (-CF₃) | Strongly electron-withdrawing (-I) | Negligible | Strongly Deactivating |

The distribution of electron density in the aromatic ring of this compound is a direct consequence of the inductive and resonance effects of its substituents.

Inductive Effect: This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. auburn.edu The oxygen of the methoxy group and the three fluorine atoms of the trifluoromethyl group are highly electronegative, leading to a negative inductive effect (-I) where electron density is pulled away from the ring. lumenlearning.comauburn.edu The -CF₃ group exerts a much stronger -I effect than the -OCH₃ group. vanderbilt.edu The nitrile group also contributes a significant -I effect.

Resonance Effect: This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. libretexts.org

The methoxy group exhibits a strong positive resonance effect (+R). The lone pairs on the oxygen atom can be donated to the benzene ring, creating resonance structures that place a negative charge on the carbon atoms at the ortho and para positions relative to the methoxy group. chemistrysteps.com This donation generally outweighs its inductive withdrawal, making it a net electron-donating group. chemistrysteps.com

The trifluoromethyl group does not have lone pairs or π bonds that can effectively overlap with the aromatic system, so its resonance effect is considered negligible. Its influence is almost entirely inductive. libretexts.org

The nitrile group withdraws electrons via a negative resonance effect (-R), further decreasing electron density in the ring. libretexts.org

The net result is a highly polarized ring. The methoxy group enriches the ortho and para positions with electron density, while the trifluoromethyl and nitrile groups withdraw density from the entire ring system.

Reactivity: The presence of two powerful deactivating groups (-CF₃ and -CN) and only one activating group (-OCH₃) makes the ring significantly less reactive towards electrophiles than benzene or anisole (B1667542) (methoxybenzene). lumenlearning.comvanderbilt.edu Any EAS reaction would require harsh conditions.

Regioselectivity: The position of a new substituent is determined by the directing effects of the groups already present.

Activating groups and halogens are typically ortho, para-directors. libretexts.org The methoxy group strongly directs incoming electrophiles to the positions ortho and para to itself.

Most deactivating groups are meta-directors. libretexts.org The trifluoromethyl and nitrile groups direct incoming electrophiles to the positions meta to themselves.

In this compound, the directing effects must be considered in concert:

The methoxy group (at C3) directs to C2, C4, and C6. Position C4 is blocked.

The trifluoromethyl group (at C4) directs to C2 and C6 (its meta positions).

The nitrile group (at C1) directs to C3 and C5 (its meta positions).

Both the powerful ortho, para-directing methoxy group and the meta-directing trifluoromethyl group reinforce the directing of an incoming electrophile to the C2 and C6 positions. The directing effect of the nitrile group to C5 is generally weaker and opposed by the other groups. Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions, with the powerful activating effect of the methoxy group being the dominant influence on orientation. youtube.com

| Substituent (Position) | Type | Directing Effect | Favored Positions on Ring |

|---|---|---|---|

| -C≡N (C1) | Deactivating, Meta-Director | Meta | C3, C5 |

| -OCH₃ (C3) | Activating, Ortho, Para-Director | Ortho, Para | C2, C4, C6 |

| -CF₃ (C4) | Deactivating, Meta-Director | Meta | C2, C6 |

Reactivity of the Nitrile Functional Group

The cyano (-C≡N) group has its own distinct reactivity, characterized by the polarized carbon-nitrogen triple bond. ebsco.com

The carbon atom of the nitrile group is electrophilic, while the nitrogen atom is weakly nucleophilic due to its lone pair of electrons. libretexts.orglibretexts.org The reactivity of the group can be enhanced through activation.

Electrophilic Activation: The electrophilicity of the nitrile carbon can be significantly increased by coordinating the nitrogen atom's lone pair with a proton (in acidic media) or a Lewis acid. libretexts.orgchemistrysteps.com This coordination places a positive or partial positive charge on the nitrogen, which strongly withdraws electron density from the carbon through the triple bond, making it much more susceptible to attack by weak nucleophiles like water. libretexts.orglibretexts.org

Nucleophilic Activation: While the nitrile nitrogen itself can act as a nucleophile (e.g., in the Ritter reaction, where it attacks a carbocation), this is less common in transformations of the nitrile itself. chemistrysteps.com More frequently, reactions at the nitrile group involve the attack of an external nucleophile on the electrophilic carbon. libretexts.org

Nitriles are versatile precursors to other functional groups, primarily through hydrolysis and reduction. ebsco.com

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The reaction proceeds via an intermediate amide. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by a water molecule. chemistrysteps.com A proton transfer and subsequent tautomerization yield an amide. The amide is then further hydrolyzed under acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) ion. libretexts.org

Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbon of the nitrile. chemistrysteps.com The resulting imine anion is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide then undergoes base-catalyzed hydrolysis to yield a carboxylate salt and ammonia. libretexts.org

Reduction: Nitriles are readily reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon, breaking one of the π bonds and forming an imine anion. chemistrysteps.com This intermediate is stabilized by complexation with aluminum. A second hydride ion then adds to the imine carbon, resulting in a dianion intermediate. libretexts.org Subsequent addition of water during the workup protonates the nitrogen to yield the final primary amine. chemistrysteps.com Using a less reactive reducing agent like diisobutylaluminium hydride (DIBAL-H) can allow the reaction to be stopped at the imine stage, which is then hydrolyzed to an aldehyde upon aqueous workup. libretexts.org

Transformations of the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of a molecule's properties, known for its strong electron-withdrawing nature and high stability. alfa-chemistry.com Transformations involving this group are challenging due to the strength of the carbon-fluorine bond, but are an area of active research for the synthesis of novel fluorinated compounds.

Recent advancements have demonstrated that visible-light photoredox catalysis can be an effective method for achieving selective C-F bond functionalization. cymitquimica.com This technique involves the generation of a radical anion of the trifluoromethylarene. chemicalbook.com In the case of this compound, single-electron reduction would lead to the formation of a radical anion, which could then fragment to release a fluoride (B91410) ion and a difluorobenzyl radical. This reactive intermediate can then be trapped by various reagents to introduce new functional groups.

The efficiency of this process is dependent on the redox potential of the aromatic ring. The presence of the electron-withdrawing nitrile group and the trifluoromethyl group itself would make the molecule more amenable to reduction compared to an unsubstituted trifluoromethylbenzene. Conversely, the electron-donating methoxy group may slightly counteract this effect.

Table 1: General Strategies for Selective C-F Bond Cleavage of Trifluoromethylarenes

| Method | Description | Potential Outcome for this compound |

|---|---|---|

| Photoredox Catalysis | Utilizes visible light and a photocatalyst to generate a radical anion, leading to C-F bond scission. cymitquimica.com | Formation of a difluorobenzyl radical, which can be further functionalized. |

| Transition-Metal Catalysis | Employs transition metals to activate the C-F bond, often requiring specific directing groups. | Functionalization at the difluoromethyl position, though potentially challenging without a directing group in close proximity. |

The trifluoromethyl group profoundly influences the electronic properties of the aromatic ring in this compound primarily through its strong electron-withdrawing inductive effect (-I effect). alfa-chemistry.com This effect arises from the high electronegativity of the fluorine atoms, which polarizes the C-F bonds and the sigma bond connecting the trifluoromethyl group to the aromatic ring.

This strong inductive withdrawal of electron density deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution. The presence of the trifluoromethyl group, in conjunction with the electron-withdrawing nitrile group, significantly lowers the electron density of the benzene ring. While the methoxy group at the 3-position is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect), its donating character is somewhat mitigated by the powerful deactivating effects of the other two substituents.

The net effect of these substituents on the aromatic system of this compound is a significant polarization of the ring, influencing its reactivity and interactions with other molecules. For instance, the electron-poor nature of the ring would make it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

Mechanistic Investigations and Reaction Dynamics

Exploration of Nitrile Functional Group Transformations

The nitrile group is a versatile functional moiety, and understanding the mechanisms of its transformations is crucial for synthetic chemistry. For an electronically modified substrate like 3-Methoxy-4-(trifluoromethyl)benzonitrile, the interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing trifluoromethyl group influences the reactivity and mechanistic pathways of its nitrile transformations.

Metal-catalyzed reactions offer powerful tools for nitrile group transformations. Nickel-catalyzed functional group metathesis between aryl nitriles and aryl thioethers provides a notable example. ethz.chethz.ch Detailed mechanistic studies, combining experimental and computational results, have shed light on these complex processes. acs.orgnih.gov

One proposed mechanism involving the reversible migratory insertion of the nitrile into a Ni-Ar bond has been challenged by recent findings. ethz.chnih.gov Strong evidence now supports an alternative pathway that involves a key transmetalation step between two independently generated oxidative addition complexes. ethz.chnih.gov In this mechanism, the catalytic cycle is initiated by the oxidative addition of both the aryl nitrile and the aryl thioether to Ni(0) complexes. The resulting Ni(II) complexes then undergo a transmetalation step where the cyanide and sulfide (B99878) groups are exchanged.

Extensive kinetic analysis has identified the oxidative addition complex of the aryl nitrile as the resting state of the catalytic reaction. ethz.chacs.orgnih.gov The turnover-limiting step of the reaction can vary depending on the reaction conditions. ethz.ch Specifically, it can be either the reductive elimination of the aryl nitrile or the oxidative addition into the C(sp²)–S bond of the aryl thioether, depending on the concentration of the aryl methyl sulfide. ethz.ch Organometallic studies have been crucial in isolating and characterizing putative intermediates and identifying key deactivation pathways, leading to improved catalytic protocols. acs.orgnih.gov

A proposed catalytic cycle for Nickel-catalyzed metathesis is outlined below:

Step 1: Oxidative addition of the aryl nitrile (Ar-CN) to a Ni(0) complex to form a Ni(II) oxidative addition complex.

Step 2: Oxidative addition of the aryl thioether (Ar'-SR) to another Ni(0) complex to form a second Ni(II) complex.

Step 3: A key transmetalation step where the -CN and -SR groups are exchanged between the two Ni(II) complexes.

Step 4: Reductive elimination from the newly formed Ni(II) complexes to release the metathesis products (Ar-SR and Ar'-CN) and regenerate the Ni(0) catalyst.

Hydroboration is a fundamental reaction for the reduction of nitriles to primary amines. The mechanism can be catalyzed by various systems, including iron and borane (B79455) catalysts, and proceeds through distinct stepwise pathways.

In borane-catalyzed hydroboration, the reaction is proposed to proceed through a hydroboration and a B–N/B–H transborylation mechanism. nih.gov The nitrile first undergoes hydroboration with a borane reagent (e.g., H₃B·SMe₂) to form an N-borylimine intermediate. nih.gov This intermediate can then undergo a key turnover step known as B–N/B–H transborylation with another hydroborating agent like pinacolborane (HBpin). nih.gov Computational studies support a double B–N/B–H transborylation mechanism. nih.gov

Iron-catalyzed double hydroboration of nitriles using HBpin has also been investigated. nih.gov Mechanistic studies, combining experimental and computational approaches, have revealed a unique pathway where B-H bond activation is not the rate-determining step. nih.govresearchgate.net Instead, the rate-limiting step was identified as the C-H bond reductive elimination. nih.govresearchgate.net The reaction proceeds through an Fe(0)/Fe(II) catalytic manifold involving metal-ligand cooperativity. nih.gov

A general stepwise mechanism for the hydroboration of a nitrile to a diborylamine can be summarized as:

First Hydroboration: The nitrile reacts with one equivalent of the hydroborating agent (e.g., HBpin) in a 1,2-syn-addition to form a mono-boryl species (an N-borylimine intermediate). chemrxiv.orgacs.org

Transborylation: A transborylation step may occur, exchanging the boryl group on the nitrogen. chemrxiv.org

Second Hydroboration: The N-borylimine intermediate reacts with a second equivalent of the hydroborating agent. libretexts.org

Final Product Formation: This leads to the formation of the N,N-diborylamine product, which can then be hydrolyzed to yield the primary amine. acs.org

| Catalyst System | Proposed Rate-Limiting Step | Key Intermediates |

|---|---|---|

| Borane (e.g., H₃B·SMe₂) | B-N/B-H Transborylation | N-borylimine |

| Iron Complex | C-H Bond Reductive Elimination | Fe(0)/Fe(II) species |

Lewis acids play a crucial role in activating the otherwise relatively inert nitrile group towards nucleophilic attack. rsc.org The lone pair of electrons on the nitrile nitrogen can coordinate with a Lewis acid, which increases the electrophilicity of the nitrile carbon, making it more susceptible to reaction. utexas.edu This strategy is employed in various transformations, including C-C bond activation. rsc.orgutexas.edu

The mechanism of nitrile activation can differ based on the strength of the Lewis acid. nih.govacs.org In reactions with cobalt(III)-peroxo complexes, weak Lewis acids are proposed to promote the cleavage of the Co-O bond, followed by nitrile addition and subsequent nucleophilic attack of the peroxo ligand. nih.gov In contrast, strong Lewis acids can lead to the formation of a cobalt(III)-hydroperoxo intermediate, which then reacts with the nitrile. nih.govacs.org The rate-determining step in this case is an intramolecular cyclization via nucleophilic attack of the distal oxygen of the hydroperoxo ligand on the nitrile carbon. nih.govacs.org

The interaction with a Lewis acid can significantly lower the activation barrier for processes like the oxidative addition of a C-CN bond to a metal center, such as Ni(0). rsc.org This facilitation of C-CN bond cleavage is critical for the design of innovative catalytic systems. utexas.edu

Mechanistic Aspects of Trifluoromethyl Group Introduction and Derivatization

The trifluoromethyl (-CF₃) group is a key substituent in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. nih.govwikipedia.org Its introduction and derivatization involve specific mechanistic pathways.

Introduction of the Trifluoromethyl Group: Methods for the direct introduction of the -CF₃ group can be categorized into nucleophilic, electrophilic, and radical processes. illinois.edu

Nucleophilic Trifluoromethylation: This is commonly achieved using the Ruppert-Prakash reagent (TMSCF₃), which requires activation by a fluoride (B91410) source. illinois.edu The mechanism is believed to proceed through a pentavalent silicon intermediate, which delivers the CF₃⁻ nucleophile. illinois.edu

Electrophilic Trifluoromethylation: This involves reagents that can deliver a "CF₃⁺" equivalent. nih.gov Hypervalent iodine compounds, known as Togni's reagents, and Umemoto's reagents are widely used for the electrophilic trifluoromethylation of various nucleophiles, including amines and heterocycles. nih.govillinois.edu

Radical Trifluoromethylation: This pathway involves the generation of a trifluoromethyl radical (·CF₃), which can then add to aromatic rings or other unsaturated systems.

Derivatization of the Trifluoromethyl Group: The C-F bonds in a trifluoromethyl group are exceptionally strong, making their selective transformation challenging. tcichemicals.com However, recent advances have shown that selective C-F bond activation is possible. For instance, in ortho-hydrosilyl-substituted benzotrifluorides, selective transformations of a single C-F bond have been achieved. tcichemicals.com This allows for the synthesis of difluoromethyl and monofluoromethyl compounds, which are also of significant interest. The electron-withdrawing nature of the trifluoromethyl group facilitates selective deprotonation at the ortho-position, enabling further derivatization. tcichemicals.com

Elucidation of Reaction Selectivities (Chemo-, Regio-, Stereo-)

Reaction selectivity is a cornerstone of modern organic synthesis. In the context of this compound, the electronic and steric properties of the substituents, along with the reaction conditions, dictate the outcome.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, in the hydroboration of a molecule containing both a nitrile and an ester, chemoselectivity can often be achieved, leaving the ester group intact. nih.gov Similarly, biological transformations of nitriles using enzymes like nitrilases or nitrile hydratases are known for their high chemoselectivity under mild conditions, tolerating other reactive functional groups. nih.gov In nickel-catalyzed electrochemical C-O coupling, the choice of base can precisely modulate chemoselectivity, favoring coupling with phenolic hydroxyl groups over aliphatic alcohols. acs.org

Regioselectivity: This pertains to the preferential formation of one constitutional isomer over another. In the hydroboration-oxidation of alkenes, the reaction proceeds with anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon. masterorganicchemistry.combyjus.commasterorganicchemistry.com For a substituted aromatic ring like in this compound, electrophilic aromatic substitution reactions would be directed by the combined electronic effects of the methoxy (ortho-, para-directing) and trifluoromethyl (meta-directing) groups.

Stereoselectivity: This is the preferential formation of one stereoisomer. Hydroboration is a stereoselective reaction, proceeding via a syn-addition of the H and B atoms across the double bond. masterorganicchemistry.commasterorganicchemistry.com The subsequent oxidation step occurs with retention of stereochemistry. masterorganicchemistry.com The structure of the reactants and catalysts can create precise trajectories that control selectivity. For instance, the hybridization differences between C- and N-metalated nitriles can lead to distinct stereochemical outcomes in cyclization reactions. bohrium.com

Kinetic and Thermodynamic Analyses of Reaction Pathways

Kinetic and thermodynamic studies are essential for elucidating reaction mechanisms, identifying rate-determining steps, and understanding the energy landscape of a reaction.

In the study of nickel-catalyzed metathesis of aryl nitriles, extensive kinetic analysis, including rate law determination, was performed. ethz.chnih.gov Eyring analysis, which examines the temperature dependence of the reaction rate, provided crucial thermodynamic activation parameters (ΔH‡ and ΔS‡). ethz.ch These studies indicated that the oxidative addition complex of the aryl nitrile is the resting state of the catalyst. ethz.chacs.org

For the activation of nitriles by cobalt(III)-hydroperoxo intermediates in the presence of Lewis acids, kinetic studies have provided significant mechanistic insights. nih.gov The transformation of the initial complex was found to follow first-order kinetics. nih.gov The temperature dependence of the second-order rate constants yielded a linear Eyring plot, allowing for the determination of the activation parameters ΔH‡ = 7.5(1) kcal mol⁻¹ and ΔS‡ = -50(3) cal mol⁻¹ K⁻¹. nih.gov Furthermore, Hammett analysis, which correlates reaction rates with substituent electronic effects, yielded a positive ρ value of 3.2(2). nih.govacs.org This large positive value supports a mechanism where the rate-determining step involves a nucleophilic attack, with negative charge buildup in the transition state at a position close to the aromatic ring. nih.govacs.org

| Reaction | Kinetic Observation | Activation Parameters / Hammett Value |

|---|---|---|

| Nickel-Catalyzed Nitrile Metathesis | Rate law determined; Aryl nitrile complex is resting state. ethz.chacs.orgnih.gov | Eyring analysis performed to determine ΔH‡ and ΔS‡. ethz.ch |

| Lewis Acid-Promoted Nitrile Activation | First-order kinetics observed. nih.gov | ΔH‡ = 7.5(1) kcal mol⁻¹; ΔS‡ = -50(3) cal mol⁻¹ K⁻¹; ρ = +3.2(2). nih.govacs.org |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For benzonitrile (B105546) derivatives, DFT methods, particularly using functionals like B3LYP, have been extensively applied to predict a range of characteristics from molecular geometry to spectroscopic parameters. ijrte.orgorientjchem.org

Prediction of Molecular Geometries and Conformational Preferences

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. researchgate.net For substituted benzonitriles, these calculations provide precise data on bond lengths, bond angles, and dihedral angles. orientjchem.org

In a related compound, 3-methoxybenzonitrile, DFT calculations with the B3LYP functional have been used to determine its optimized geometric structure. ijrte.org This process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. A similar computational approach for 3-Methoxy-4-(trifluoromethyl)benzonitrile would elucidate the spatial orientation of the methoxy (B1213986) (-OCH₃) and trifluoromethyl (-CF₃) groups relative to the cyano (-CN) group on the benzene (B151609) ring. The planarity of the benzene ring and the rotational barriers of the substituent groups are key conformational preferences that can be accurately predicted.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Benzonitrile Note: This data is representative of typical DFT outputs for related molecules, as specific experimental or calculated values for this compound are not readily available in the provided search context.

| Parameter | Calculated Value |

|---|---|

| C-C (ring) Bond Length | ~1.39 Å |

| C-CN Bond Length | ~1.45 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-CF₃ Bond Length | ~1.50 Å |

| C-C-C (ring) Bond Angle | ~120° |

Analysis of Electronic Structure (HOMO-LUMO Gaps, Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule is critical to understanding its reactivity and optical properties. DFT is used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more easily excitable and more reactive. nih.gov

For 3-methoxybenzonitrile, the HOMO-LUMO energy gap has been determined using DFT, confirming its nonlinear optical properties. ijrte.org In this compound, the electron-donating methoxy group would be expected to raise the HOMO energy, while the strongly electron-withdrawing trifluoromethyl and cyano groups would lower the LUMO energy. scispace.com This combined effect would likely result in a relatively small HOMO-LUMO gap, indicating a propensity for charge transfer within the molecule. nih.gov

Mulliken population analysis, another output of DFT calculations, provides insight into the charge distribution across the molecule, identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). ijrte.org

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Benzonitriles Note: Values are illustrative based on DFT studies of analogous compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.3 to -7.0 eV |

| LUMO | -1.8 to -2.5 eV |

| Energy Gap (ΔE) | 4.0 to 4.5 eV |

Calculation of Spectroscopic Parameters (Vibrational Wavenumbers, SERS)

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.net Theoretical spectra are generated by calculating the harmonic vibrational frequencies from the optimized molecular geometry. These calculated frequencies are often scaled to correct for approximations in the computational method and to achieve better agreement with experimental data. orientjchem.orgresearchgate.net For various benzonitrile derivatives, DFT has been successfully used to assign specific vibrational modes, such as the characteristic C≡N stretch, C-H stretches, and ring vibrations. orientjchem.orgnih.gov

Furthermore, DFT can model the Surface-Enhanced Raman Scattering (SERS) effect, which involves the amplification of Raman signals when a molecule is adsorbed onto a metal surface. researchgate.net Theoretical SERS studies on o-, m-, and p-methoxybenzonitrile have provided insights into how the molecule orients itself on the metal surface and which vibrational modes are enhanced, revealing a ligand-to-metal charge transfer mechanism. researchgate.net

Exploration of Potential Energy Surfaces and Transition States

A potential energy surface (PES) is a multidimensional map that relates the energy of a molecule to its geometry. youtube.com By exploring the PES using DFT calculations, chemists can identify stable molecules (minima), high-energy intermediates, and the transition states that connect them. nih.gov A transition state is a specific configuration along a reaction coordinate that represents the highest energy barrier for a chemical reaction; it is a saddle point on the PES. youtube.com

Locating transition states is crucial for understanding reaction mechanisms and calculating activation energies. researchgate.net While specific reaction pathways for this compound have not been detailed in the provided search context, DFT would be the primary method to explore, for instance, nucleophilic aromatic substitution reactions, by mapping the energy changes as the reactant transforms into the product. researchgate.net

Molecular Electron Density Theory (MEDT) for Mechanistic Insights

Molecular Electron Density Theory (MEDT) is a theoretical framework used to study chemical reactivity and reaction mechanisms. It posits that changes in the electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. By analyzing the flow of electron density along a reaction pathway, MEDT provides detailed mechanistic insights. While no specific MEDT studies on this compound were found, this theory would be applicable for analyzing cycloaddition or substitution reactions involving the molecule, offering a powerful alternative to frontier molecular orbital theory for understanding reaction feasibility and selectivity.

Quantitative Structure-Reactivity Relationships (QSRR) and Hammett Analyses

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the structural properties of a series of compounds with their chemical reactivity or biological activity. chemrxiv.orgresearchgate.net These models are invaluable for predicting the properties of new molecules without the need for extensive experimental work.

A classic example of a QSRR is the Hammett analysis, which is a linear free-energy relationship used to quantify the impact of substituents on the reactivity of aromatic compounds. The Hammett equation (log(k/k₀) = σρ) relates the rate constant (k) of a reaction for a substituted compound to a reference compound (k₀) using a substituent constant (σ) and a reaction constant (ρ).

For this compound, the Hammett σ constants for the methoxy and trifluoromethyl groups can be used to predict their electronic influence on reaction rates.

The methoxy group at the meta-position (relative to the trifluoromethyl group) has a σ_meta value of approximately +0.12, indicating it is weakly electron-withdrawing through induction but can be electron-donating through resonance.

The trifluoromethyl group at the para-position (relative to the methoxy group) is a very strong electron-withdrawing group, with a σ_para value of approximately +0.54.

This analysis suggests that the combined electronic effects of these substituents would significantly influence the reactivity of the nitrile group and the aromatic ring, for example, by affecting the acidity of benzylic protons or the rates of nucleophilic attack.

Theoretical Prediction of Molecular Interactions and Stacking Patterns

Computational chemistry offers a powerful lens for predicting and understanding the non-covalent interactions that govern the supramolecular assembly and crystal packing of molecules. While specific experimental or theoretical studies on the molecular interactions and stacking patterns of this compound are not available in the current body of scientific literature, theoretical predictions can be extrapolated based on the electronic and steric properties of its constituent functional groups.

A detailed computational analysis would typically employ methods such as Density Functional Theory (DFT) to elucidate the nature and strength of potential intermolecular interactions. Hirshfeld surface analysis is another crucial tool, providing a visual and quantitative assessment of close contacts in a crystal lattice, thereby highlighting the dominant forces in the molecular packing.

Based on the structure of this compound, several types of intermolecular interactions can be predicted to play a significant role in its solid-state architecture. These include:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment arising from the electron-withdrawing cyano (-CN) and trifluoromethyl (-CF₃) groups, and the electron-donating methoxy (-OCH₃) group. These dipoles would be expected to align in an anti-parallel fashion in the crystal lattice to maximize electrostatic stabilization.

π-π Stacking: The aromatic nature of the benzene ring allows for π-π stacking interactions. The electron-deficient character of the ring, due to the attached electron-withdrawing groups, could favor offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion.

Halogen Bonding-like Interactions: The highly electronegative fluorine atoms of the trifluoromethyl group could participate in weak C-F···π or C-F···C interactions, further influencing the molecular packing.

The interplay and energetic balance of these various interactions would ultimately determine the most stable three-dimensional arrangement of the molecules in the solid state. A comprehensive theoretical study would involve the generation of a potential energy surface to identify the most likely low-energy crystal structures and their corresponding stacking patterns.

Table of Predicted Intermolecular Interactions and Their Potential Influence

| Interaction Type | Predicted Participating Atoms/Groups | Expected Nature of Interaction | Potential Influence on Stacking Pattern |

| Dipole-Dipole | -CN, -CF₃, -OCH₃ | Strong, Electrostatic | Promotes anti-parallel alignment of molecules. |

| π-π Stacking | Benzene Ring | Dispersive and Electrostatic | Favors offset or parallel-displaced stacking of aromatic rings. |

| Weak Hydrogen Bonds | C-H (aromatic, methyl) with N (cyano) and O (methoxy) | Weak, Electrostatic | Contributes to the cohesion of the crystal lattice, forming extended networks. |

| Halogen Bonding-like | C-F with π-system or Carbon atoms | Weak, Electrostatic and Dispersive | Influences the orientation of trifluoromethyl groups relative to neighboring molecules. |

It is important to emphasize that the information presented here is based on theoretical predictions derived from the molecular structure of this compound. Definitive characterization of its molecular interactions and stacking patterns would necessitate dedicated experimental crystallographic studies and detailed quantum chemical calculations.

Advanced Applications in Materials Science and Complex Molecule Synthesis

Role as Synthetic Intermediates and Building Blocks

The strategic placement of three distinct functional groups—nitrile, methoxy (B1213986), and trifluoromethyl—on the benzene (B151609) ring makes 3-Methoxy-4-(trifluoromethyl)benzonitrile a valuable and versatile building block in organic synthesis. These groups offer multiple reaction pathways for constructing more complex molecular structures, particularly heterocyclic systems and intricate architectures relevant to medicinal chemistry.

Precursors for Heterocyclic Compound Synthesis

The nitrile group of this compound is a key functional handle for the synthesis of nitrogen-containing heterocycles. Benzonitriles are well-established precursors for a variety of heterocyclic rings through cyclization and cycloaddition reactions. For instance, benzonitrile (B105546) derivatives can undergo cyclotrimerization to form 1,3,5-triazines. Catalytic systems based on low-valent titanium species have been shown to be effective for this transformation, successfully cyclizing benzonitriles substituted with electron-withdrawing groups like trifluoromethyl.

Furthermore, the nitrile moiety can be chemically transformed into other functional groups, such as amidines or tetrazoles, which are themselves important components of heterocyclic drugs. The synthesis of structurally related compounds like 4-Methoxy-3-(trifluoromethyl)aniline has been documented as a route to producing bicyclic heterocycles such as quinolines, benzotriazoles, and benzimidazoles, which are significant in the development of active pharmaceutical ingredients. This highlights the potential of the 3-methoxy-4-(trifluoromethyl)phenyl scaffold in constructing a diverse range of heterocyclic systems.

Table 1: Examples of Heterocycle Synthesis from Benzonitrile Derivatives

| Starting Material Class | Reaction Type | Resulting Heterocycle | Significance |

|---|---|---|---|

| Substituted Benzonitriles | Catalytic Cyclotrimerization | 1,3,5-Triazines | Core structures in various functional materials and pharmaceuticals. |

| Aryl Nitriles | [2+3] Cycloaddition with Azides | Tetrazoles | Important bioisosteres for carboxylic acids in drug design. |

Scaffold for Complex Molecular Architecture Construction

Beyond heterocycles, this compound serves as a foundational scaffold for building complex molecular architectures, particularly in the field of medicinal chemistry. The trifluoromethylphenyl moiety is a common feature in many biologically active compounds, including kinase inhibitors used in oncology. ed.ac.ukresearchgate.net The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates.

The compound provides a specific substitution pattern (1,2,4-trisubstituted) that is crucial for defining the structure-activity relationship (SAR) of a potential drug molecule. Medicinal chemists can utilize this building block to systematically explore how the positioning of methoxy and trifluoromethyl groups affects the biological target interaction. For example, the related 4-chloro-3-(trifluoromethyl)phenyl isocyanate is a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor. acs.org The this compound scaffold offers a different electronic and steric profile, enabling the synthesis of new analogues to optimize potency and selectivity. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for molecular elaboration.

Contributions to Organic Electronic Materials Research

The inherent electronic characteristics of this compound make it a compelling building block for the development of novel organic electronic materials. Its structure is well-suited for creating molecules with tailored optoelectronic properties.

Integration into Donor-Acceptor Systems for Optoelectronic Applications

The design of donor-acceptor (D-A) systems is a fundamental strategy in creating materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rug.nl The performance of these materials depends on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the charge-transfer character between the donor and acceptor units.

This compound contains both an electron-donating group (methoxy) and electron-withdrawing groups (trifluoromethyl and nitrile) within the same compact structure. This "push-pull" arrangement makes it an excellent candidate for incorporation into D-A molecules. The methoxy group acts as a weak donor, raising the HOMO energy level, while the trifluoromethyl and nitrile groups act as strong acceptors, lowering the LUMO energy level. Integrating this moiety into a larger conjugated system can effectively reduce the HOMO-LUMO gap, shifting the absorption and emission of the material to longer wavelengths. This tunability is critical for developing materials for specific optoelectronic applications, such as emitters for full-color displays or absorbers for solar cells.

Investigation of Photophysical Properties of Benzonitrile Derivatives

The photophysical properties of organic molecules, such as their absorption and fluorescence behavior, are directly linked to their electronic structure. The substitution pattern on this compound has a profound impact on these properties. The combination of donor and acceptor groups can lead to the formation of an intramolecular charge-transfer (ICT) excited state upon photoexcitation.

Molecules exhibiting ICT are highly sensitive to their local environment, which can lead to properties like solvatochromism (color change with solvent polarity). Furthermore, the strategic design of D-A molecules containing substituted benzonitrile units has been explored for advanced emission properties like thermally activated delayed fluorescence (TADF). While specific studies on this compound are emerging, research on related systems shows that methoxy substituents can significantly influence both TADF and room-temperature phosphorescence (RTP) in D-A molecules. The nitrile group is also a common feature in fluorescent dyes and can be used to tune emission wavelengths and quantum yields.

Table 2: Influence of Substituents on Electronic Properties

| Substituent Group | Electronic Effect | Impact on Molecular Orbitals | Potential Application Benefit |

|---|---|---|---|

| Methoxy (-OCH₃) | Electron-Donating | Raises HOMO Energy | Tuning of charge injection/transport properties. |

| Trifluoromethyl (-CF₃) | Strong Electron-Withdrawing | Lowers LUMO Energy | Enhances electron affinity; improves stability. |

Development of Novel Reagents and Catalysts Based on Compound Properties

The development of novel reagents and catalysts based on the specific properties of this compound is a more nascent area of research. However, the molecule possesses functional groups that suggest potential in this domain. The nitrile group can coordinate to transition metals, and this interaction is the basis for many catalytic processes. For example, ruthenium pincer complexes have been used to catalyze the hydration of various functionalized benzonitriles, including 4-(trifluoromethyl)benzonitrile, demonstrating the ability of the nitrile to participate in metal-catalyzed transformations.

While this compound is more commonly used as a substrate, its structure could theoretically be incorporated into a ligand scaffold. A ligand designed around this moiety would offer unique electronic properties due to the push-pull nature of the substituents, potentially modulating the reactivity and selectivity of a metal catalyst. To date, however, the literature primarily focuses on the use of this compound as a building block for larger structures rather than as a standalone reagent or a direct component of a catalytic system. This remains an area with potential for future exploration.

Future Research Directions and Emerging Paradigms

Innovations in Sustainable Synthesis and Catalysis for Fluorinated Nitriles

The future of synthesizing 3-Methoxy-4-(trifluoromethyl)benzonitrile and related compounds is intrinsically linked to the principles of green chemistry. Research is increasingly focused on developing methods that are not only efficient but also environmentally benign, reducing waste, energy consumption, and the use of hazardous materials.

Key areas of innovation include:

Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool for organic synthesis. researchgate.net For fluorinated nitriles, this could mean catalyst systems that operate at ambient temperature and pressure, using light as a renewable energy source to drive reactions like C-H functionalization or trifluoromethylation. acs.org The development of novel organic photoredox catalysts offers a pathway to synthesize aryl nitriles from more accessible precursors under mild conditions. researchgate.net

Electrochemical Methods: Electrochemistry provides a sustainable alternative to traditional chemical oxidants and reductants. numberanalytics.com Electrochemical fluorination, for instance, avoids the use of hazardous reagents like fluorine gas. numberanalytics.com Flow electrochemistry, in particular, offers a safe and scalable method for generating reactive fluorinating agents in situ, which can improve reaction efficiency and minimize risks. rsc.org

Biocatalysis: The use of enzymes, such as aldoxime dehydratases, presents a cyanide-free and sustainable route to nitrile synthesis. This biocatalytic approach operates in water and can be applied to a range of substrates, offering a green alternative to traditional chemical methods.

Advanced Catalytic Systems: Research into novel catalysts continues to yield more efficient and selective synthetic routes. This includes the development of metal-free catalytic systems and the use of earth-abundant metals to replace precious metal catalysts. beilstein-journals.org For example, catalyst systems based on silver trifluoromethanesulfonate (B1224126) are being explored for their recyclability and ability to function under mild conditions, reducing both production costs and environmental impact.

| Synthesis Strategy | Key Advantages | Potential Application for Fluorinated Nitriles |

| Photocatalysis | Uses renewable light energy, mild reaction conditions. | Direct C-H trifluoromethylation, synthesis from benzyl (B1604629) alcohols. |

| Electrochemistry | Avoids hazardous chemical reagents, high selectivity. | Safer fluorination pathways, scalable flow synthesis. |

| Biocatalysis | Cyanide-free, aqueous conditions, high specificity. | Green synthesis of nitrile group from aldoximes. |

| Novel Catalysts | Recyclable, metal-free options, high selectivity. | Efficient construction of trifluoromethylarenes. |

Exploration of Unconventional Reactivity Modes

Beyond its established roles, future research will likely uncover novel ways to utilize the unique electronic properties of this compound. The interplay between the electron-donating methoxy (B1213986) group, the electron-withdrawing trifluoromethyl group, and the reactive nitrile moiety creates opportunities for unconventional chemical transformations.

Emerging areas of exploration include:

C-F and C-C Bond Activation: While traditionally considered inert, C-F and C-CN bonds can be activated by transition metal complexes. Studies on the reaction of fluorinated benzonitriles with nickel(0) complexes have shown that C-CN bond activation is feasible, opening pathways to new functionalization strategies. acs.org The presence of ortho-fluorine atoms can significantly influence the thermodynamics of this activation. acs.org

Photocatalytic and Electrochemical Reactions: These techniques can induce novel reactivity. For example, the photocatalytic reduction of benzonitrile (B105546) to benzylamine (B48309) has been demonstrated, a transformation not typically expected based on the thermodynamics of the photocatalyst alone. rsc.org Similarly, electrochemical methods can drive unique fluorination and defluorination reactions on aromatic rings. numberanalytics.comrsc.org

Radical Chemistry: The trifluoromethyl group can participate in or influence radical reactions. Visible-light-induced trifluoromethylation of unsaturated compounds using reagents like the Langlois reagent (CF₃SO₂Na) highlights the potential for radical pathways. acs.org Understanding how the substituents on this compound would direct such radical additions is a key area for future study.

[3+2] Cycloadditions: The nitrile group can participate in cycloaddition reactions. The reaction of benzonitrile N-oxides with various dipolarophiles is a well-established method for creating heterocyclic rings. nih.govmdpi.com Exploring the reactivity of the nitrile in this compound in such reactions could lead to the synthesis of novel, highly functionalized heterocyclic scaffolds.

Integration of Machine Learning and AI in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and synthesis of new molecules, including derivatives of this compound. These computational tools can analyze vast datasets to predict properties, identify novel drug candidates, and optimize reaction conditions. nih.gov

Key applications in this domain include:

Compound Design: AI algorithms can generate novel molecular structures with desired properties. For fluorinated compounds, this is particularly valuable for predicting how fluorine substitution will affect bioactivity and pharmacokinetic profiles. chemistryviews.org Deep learning models are being developed to predict changes in a compound's biological activity upon fluorination, potentially accelerating the drug discovery process. chemistryviews.org

Reaction Prediction: Predicting the outcome of complex organic reactions is a major challenge that AI is helping to overcome. By treating reactants and products as different "languages," sequence-to-sequence models can "translate" starting materials into their likely products with high accuracy, even for reactions the model has not previously seen.

Sustainable Synthesis Planning: AI can contribute to green chemistry by predicting reaction conditions that are more environmentally friendly. researchgate.net By analyzing factors like atom economy, toxicity, and energy consumption, AI tools can suggest greener reagents and synthetic routes.

De novo Drug Design: Machine learning can be used to design entirely new molecules tailored to specific biological targets. This involves generating structures and then using predictive models to score them based on likely efficacy and safety, a process that can be applied to create novel therapeutics based on the this compound scaffold.

| AI/ML Application | Description | Impact on this compound Research |

| Compound Design | Generates novel molecules with optimized properties. | Design of new drug candidates with improved bioactivity and ADME profiles. |

| Reaction Prediction | Predicts products and yields of chemical reactions. | Faster identification of successful synthetic routes and novel transformations. |

| Sustainable Synthesis | Identifies environmentally friendly reagents and conditions. | Development of greener manufacturing processes for the compound and its derivatives. |

| De Novo Drug Design | Creates novel therapeutic molecules for specific targets. | Discovery of new medicines based on the fluorinated benzonitrile scaffold. |

Advanced Characterization Techniques for Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of advanced analytical and computational techniques will be instrumental in unraveling the complex reactivity of this compound.

Future research will heavily rely on:

Operando Spectroscopy: Techniques like in-situ infrared (IR) and NMR spectroscopy allow researchers to monitor reactions as they happen. mdpi.com This provides real-time data on the formation and consumption of intermediates, offering direct insight into reaction pathways and kinetics. magritek.com For reactions involving this compound, operando methods could clarify the role of catalysts and identify transient species. mdpi.com

Advanced NMR Spectroscopy: ¹⁹F NMR is an exceptionally powerful tool for studying organofluorine compounds due to its high sensitivity and the large chemical shift range of the fluorine nucleus. rsc.orgnih.gov Advanced techniques, such as 2D and 3D NMR, can be used to determine complex structures and study dynamic processes like chemical exchange, providing detailed information about molecular interactions and reaction kinetics. nih.govnumberanalytics.com

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. mdpi.com They can be used to calculate the energies of transition states and intermediates, providing a theoretical framework to understand reaction pathways, regioselectivity, and stereoselectivity. nih.govrsc.org For this compound, DFT can elucidate the mechanisms of novel reactions, such as C-C bond activation or complex cycloadditions. acs.orgmdpi.com

Mass Spectrometry and Isotope Labeling: Mechanistic studies often employ mass spectrometry combined with isotope labeling to trace the path of atoms through a reaction. These experiments can provide definitive evidence for proposed intermediates and reaction pathways.

| Technique | Information Provided | Application to this compound |

| Operando Spectroscopy | Real-time monitoring of species concentration. | Elucidation of catalytic cycles and identification of transient intermediates. |

| Advanced ¹⁹F NMR | Detailed structural and dynamic information. | Probing reaction kinetics, conformational changes, and binding interactions. |

| DFT Calculations | Energies of transition states and intermediates. | Predicting reaction outcomes and understanding selectivity. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Tracking atom movement and confirming reaction pathways. |

Q & A

Basic: What synthetic strategies are recommended for preparing 3-Methoxy-4-(trifluoromethyl)benzonitrile, and how can structural purity be validated?

Answer:

The synthesis of trifluoromethyl-substituted benzonitriles typically involves sequential functionalization of a benzene ring. A plausible route includes:

Nucleophilic substitution : Introduce methoxy groups via reaction with methoxide under controlled conditions (e.g., using Cu catalysis for regioselectivity).

Trifluoromethylation : Employ Umemoto’s reagent or CF₃I in the presence of a radical initiator to install the CF₃ group .

Cyanidation : Use Pd-catalyzed cyanation (e.g., Zn(CN)₂) or Sandmeyer reaction for nitrile group introduction.

Validation:

- Purity : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to confirm >98% purity.

- Structural confirmation : Combine , , and NMR to verify substituent positions .

- Crystallography : Single-crystal XRD (using SHELXL for refinement) resolves ambiguities in molecular geometry .

Basic: How do the electronic effects of the methoxy and trifluoromethyl groups influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Methoxy group (-OMe) : Acts as an electron-donating group (EDG), activating the aromatic ring toward electrophilic substitution at the ortho/para positions.

- Trifluoromethyl (-CF₃) : A strong electron-withdrawing group (EWG) deactivates the ring, directing reactions to meta positions relative to itself.

- Combined effects : The steric and electronic interplay between -OMe and -CF₃ creates regioselectivity challenges. Computational modeling (DFT) is recommended to predict reactive sites .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Answer: